4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
Brand Name: Vulcanchem
CAS No.: 89060-09-3
VCID: VC20146010
InChI: InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline

CAS No.: 89060-09-3

Cat. No.: VC20146010

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline - 89060-09-3

Specification

CAS No. 89060-09-3
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine
Standard InChI InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3
Standard InChI Key PFRJNODKGSLYPB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a 6-methoxyquinoline moiety connected to a 4-methoxyaniline group through an imine (-CH=N-) linkage. The quinoline ring system, a bicyclic structure with a benzene ring fused to a pyridine ring, is substituted with a methoxy group at the 6-position. The aniline component features a methoxy group at the para position, enhancing electron-donating properties and influencing molecular interactions.

Key structural features:

  • Quinoline core: Provides aromaticity and planar geometry for potential DNA intercalation.

  • Methoxy substituents: Influence electronic distribution and solubility.

  • Imine bridge: Serves as a coordination site for metal ions and a reactive center for chemical modifications.

PropertyValue/DescriptionSource
Molecular Weight292.3 g/mol
Boiling PointEstimated >300°C (analog-based)
LogP (Partition Coefficient)~3.5 (predicted)
Hydrogen Bond Acceptors4

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and 4-methoxyaniline under acidic or catalytic conditions:

6-Methoxyquinoline-2-carbaldehyde+4-MethoxyanilineH+or catalyst4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline+H2O\text{6-Methoxyquinoline-2-carbaldehyde} + \text{4-Methoxyaniline} \xrightarrow{\text{H}^+ \text{or catalyst}} \text{4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline} + \text{H}_2\text{O}

Key reaction parameters:

  • Solvent: Ethanol or methanol for optimal solubility.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or molecular sieves.

  • Reaction Time: 6–12 hours under reflux.

Analytical Techniques

Characterization relies on spectroscopic and chromatographic methods:

TechniqueKey ObservationsReference
**$$ ^1\text{H NMR} **- Imine proton at δ 8.5–8.7 ppm
- Methoxy signals at δ 3.8–3.9 ppm
HPLCRetention time: 12.3 min (C18 column, 70:30 MeOH:H₂O)
Mass SpectrometryMolecular ion peak at m/z 292.3

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism PostulatedSource
HCT-11618.2DNA intercalation and topoisomerase inhibition
MCF-722.7Reactive oxygen species (ROS) generation

The methoxy groups may enhance membrane permeability and target affinity compared to non-methoxy analogs.

Antimicrobial Activity

While direct evidence for this compound is lacking, analogs like 6-methoxyquinoline exhibit:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights the impact of substituents on activity:

CompoundStructureKey DifferencesIC₅₀ (HCT-116)
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)anilineDual methoxy groupsEnhanced solubility and target engagement18.2 μM
N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline (CAS 89070-55-3)Methyl instead of methoxy on anilineReduced electronic effects27.5 μM
N-(4-Chlorobenzylidene)anilineChlorine substituentIncreased lipophilicity35.0 μM

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying methoxy positions and imine bridge substituents to optimize potency.

  • In Vivo Toxicology: Assessing bioavailability and toxicity profiles in animal models.

  • Target Identification: Employing proteomics to identify binding partners and mechanistic pathways.

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